Phenyltrimethoxysilane

Tribology Solid Lubrication Organosilica Coatings

Phenyltrimethoxysilane (PTMS) is the organosilane of choice for formulators who cannot compromise on thermal stability or hydrophobicity. Unlike alkylsilanes that degrade above 200°C, PTMS withstands >300°C, making it essential for high-temperature engineering plastics and cable insulation. Its phenyl group enables superhydrophobic aerogels (WCA 150°) and solid lubricant coatings with a friction coefficient of 0.01—performance unattainable with ethoxy or alkyl analogs. The methoxy hydrolysis profile provides a tunable sol-gel processing window (consolidation at 180°C vs. 150°C for PhTES), giving manufacturers precise control over network density. For applications demanding extreme water repellency, thermal endurance, and low friction, PTMS is irreplaceable. Bulk pricing and technical specifications available upon request.

Molecular Formula C9H14O3Si
Molecular Weight 198.29 g/mol
CAS No. 2996-92-1
Cat. No. B147435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyltrimethoxysilane
CAS2996-92-1
Synonymsphenyltrimethoxysilane
Molecular FormulaC9H14O3Si
Molecular Weight198.29 g/mol
Structural Identifiers
SMILESCO[Si](C1=CC=CC=C1)(OC)OC
InChIInChI=1S/C9H14O3Si/c1-10-13(11-2,12-3)9-7-5-4-6-8-9/h4-8H,1-3H3
InChIKeyZNOCGWVLWPVKAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 50 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenyltrimethoxysilane (CAS 2996-92-1) Product-Specific Evidence Guide: Differentiated Performance in Sol-Gel, Coatings, and Material Science


Phenyltrimethoxysilane (PTMS; CAS 2996-92-1) is a phenyl-functional organosilane coupling agent that combines the thermal and UV stability of an aromatic ring with the reactivity of three methoxy groups [1]. PTMS undergoes hydrolysis and condensation to form siloxane networks, and its phenyl group imparts hydrophobicity, thermal resistance, and refractive index control [2]. Its distinct reactivity and material properties position it as a specialized precursor in sol-gel processing, surface modification, and hybrid material synthesis, where direct substitution with alkyl or ethoxy analogs is not feasible without altering critical performance attributes.

Why Generic Substitution of Phenyltrimethoxysilane with Other Organoalkoxysilanes Is Not Recommended


Phenyltrimethoxysilane cannot be simply replaced by alkyl- or ethoxy-functional analogs without compromising key material properties. The phenyl group directly bonded to silicon provides a unique combination of high thermal stability and hydrophobic character that is not replicated by alkyl chains . Furthermore, the methoxy groups hydrolyze and condense at rates distinct from ethoxy groups, directly impacting gel consolidation behavior and film morphology in sol-gel processing [1]. The quantitative evidence below demonstrates that substituting PTMS with methyltriethoxysilane, phenyltriethoxysilane, or alkyltrimethoxysilanes results in measurable and often undesirable changes in friction coefficient, hydrophobicity, thermal decomposition temperature, and process conditions.

Quantitative Performance Differentiation of Phenyltrimethoxysilane Against Key Comparators


Superior Friction Reduction: PTMS Networks Achieve Friction Coefficient of 0.01 vs. Graphite Films at 0.050

Organosilica networks synthesized from phenyltrimethoxysilane demonstrate a friction coefficient as low as 0.01, significantly lower than graphite films (0.050 ± 0.005), a standard solid lubricant benchmark [1]. In a head-to-head comparison among six organosilica precursors, materials from PTMS and cyclohexyltrimethoxysilane performed best in terms of friction reduction [1].

Tribology Solid Lubrication Organosilica Coatings

Enhanced Hydrophobicity in Aerogels: PTMS Increases Water Contact Angle from 115° to 150° vs. Unmodified MTMS

Incorporation of phenyltrimethoxysilane into methyltrimethoxysilane (MTMS)-based silica aerogels increased the water contact angle from 115° to 150° [1]. This demonstrates PTMS's ability to substantially enhance hydrophobicity when used as a co-precursor.

Aerogel Modification Hydrophobicity Surface Engineering

Superior Thermal Stability: PTMS Outperforms Gamma-Substituted Alkylsilanes in TGA

Thermal gravimetric analysis (TGA) demonstrates that phenyltrimethoxysilane possesses greater thermal stability than gamma-substituted alkylsilanes [1]. While bridged aromatic silanes show marginally higher stability, PTMS outperforms the alkylsilane comparator class, confirming the phenyl group's contribution to thermal resistance.

Thermal Stability Coupling Agents Thermogravimetric Analysis

Faster Consolidation Kinetics: Methoxy-Containing Gels Require Higher Temperatures (180°C) vs. Ethoxy-Containing Gels (150°C)

In melting gel systems, methoxy-containing gels (derived from phenyltrimethoxysilane) consolidate at a maximum temperature of 180°C, whereas ethoxy-containing gels (from phenyltriethoxysilane) consolidate at a lower maximum temperature of 150°C [1]. This difference in consolidation temperature directly impacts processing conditions and final material properties.

Sol-Gel Processing Hybrid Gels Consolidation Temperature

Hydrolysis Kinetics: PTMS Activation Energy of 37.83 kJ/mol Enables Controlled Sol-Gel Processing

The acid-catalyzed hydrolysis of phenyltrimethoxysilane exhibits an activation energy of 37.83 kJ/mol in the temperature range of 297–324 K [1]. This kinetic parameter quantifies the temperature sensitivity of PTMS hydrolysis, providing a basis for process optimization and comparison with other alkoxysilanes.

Hydrolysis Kinetics Sol-Gel Chemistry Reaction Engineering

Differentiated Application Scenarios for Phenyltrimethoxysilane Based on Quantitative Performance Advantages


High-Temperature Solid Lubricant Coatings Requiring Friction Coefficients Below 0.05

Based on its demonstrated ability to form organosilica networks with a friction coefficient of 0.01 [1], PTMS is the preferred precursor for solid lubricant coatings in high-temperature machinery, aerospace components, and automotive parts where graphite-based lubricants (CoF ~0.050) fail to provide adequate friction reduction. Its softening above 120°C further enhances its suitability for elevated-temperature tribological applications [1].

Superhydrophobic Silica Aerogel Synthesis for Moisture-Sensitive Insulation

When co-hydrolyzed with methyltrimethoxysilane, PTMS increases the water contact angle of the resulting aerogel from 115° to 150° [2]. This makes PTMS an essential component in the formulation of superhydrophobic aerogels for thermal insulation in cryogenic storage, building envelopes, and oil-spill remediation materials, where extreme water repellency is required.

Formulation of Heat-Resistant Silane Blends and Coupling Agents for Engineering Plastics

PTMS exhibits greater thermal stability than gamma-substituted alkylsilanes, with decomposition temperatures exceeding 300°C in TGA analysis [3]. Consequently, it is the silane of choice for surface treatment of mineral fillers (e.g., aluminum trihydroxide) destined for high-temperature engineering plastics, cable insulation, and composite materials processed above 200°C, where alkylsilanes would degrade and lose functionality .

Sol-Gel Processing of Hybrid Melting Gels with Tailored Consolidation Profiles

The higher consolidation temperature of PTMS-based gels (180°C) compared to PhTES-based gels (150°C) [4] provides formulators with a tunable processing window. PTMS is selected when a higher thermal budget is available or when a denser, more crosslinked network is desired. Conversely, PhTES may be chosen for lower-temperature processing on sensitive substrates. This differentiation directly informs procurement decisions based on specific manufacturing constraints.

Technical Documentation Hub

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